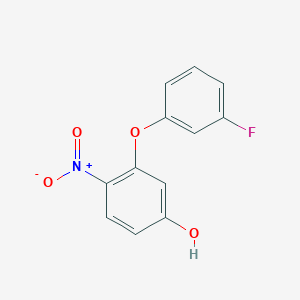
3-(3-Fluorophenoxy)-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenoxy)-4-nitrophenol is an organic compound that features both a fluorophenoxy group and a nitrophenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenoxy)-4-nitrophenol typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom on the phenoxy ring.
A common method involves the nitration of 3-fluorophenol to produce 3-fluoro-4-nitrophenol, followed by the reaction with phenol under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluorophenoxy)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: Conversion of the phenol group to a quinone derivative.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogenation or alkylation of the phenoxy ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation can be achieved using halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of 3-(3-Fluorophenoxy)-4-quinone.
Reduction: Formation of 3-(3-Fluorophenoxy)-4-aminophenol.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-(3-Fluorophenoxy)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-(3-Fluorophenoxy)-4-nitrophenol exerts its effects involves interactions with specific molecular targets. For example, the nitrophenol group can participate in redox reactions, while the fluorophenoxy group can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Trifluoromethylphenoxy)-4-nitrophenol: Similar structure but with a trifluoromethyl group instead of a fluorine atom.
3-(3-Chlorophenoxy)-4-nitrophenol: Similar structure but with a chlorine atom instead of a fluorine atom.
3-(3-Bromophenoxy)-4-nitrophenol: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
3-(3-Fluorophenoxy)-4-nitrophenol is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H8FNO4 |
|---|---|
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
3-(3-fluorophenoxy)-4-nitrophenol |
InChI |
InChI=1S/C12H8FNO4/c13-8-2-1-3-10(6-8)18-12-7-9(15)4-5-11(12)14(16)17/h1-7,15H |
Clave InChI |
ZCAWQHVIVJBGLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)OC2=C(C=CC(=C2)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


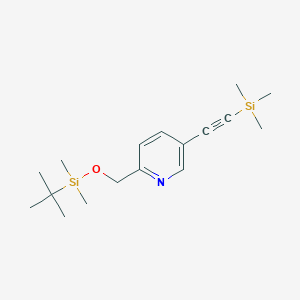

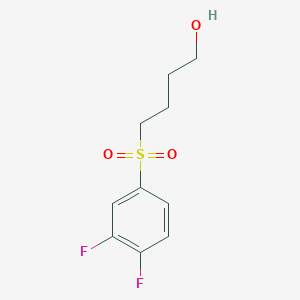
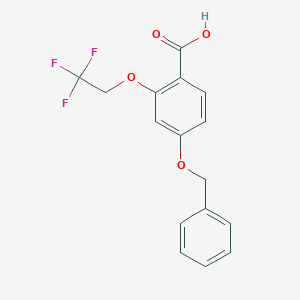
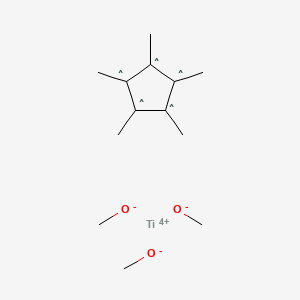

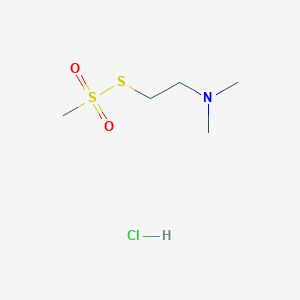

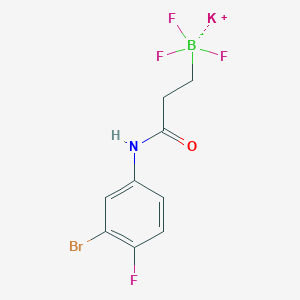
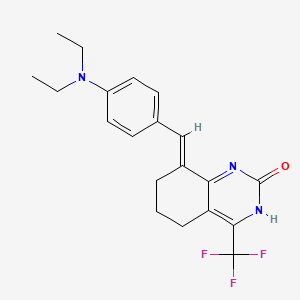
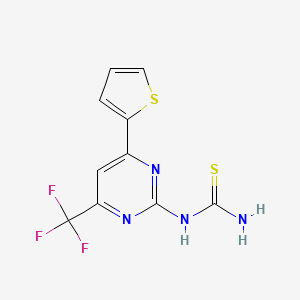
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate](/img/structure/B13725483.png)
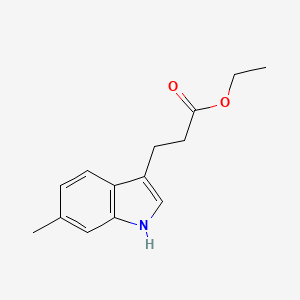
![N-(6-oxaspiro[4.5]decan-9-yl)acetamide](/img/structure/B13725500.png)
